Metabolite Km Comparison: MI (CAS 75655‑44‑6) vs. MII and MIII in Human Liver Microsomes
In human liver microsomes (HLMs), domperidone undergoes N‑dealkylation to form MI (CAS 75655‑44‑6) and 5‑chloro‑4‑piperidinyl‑1,3‑dihydro‑benzimidazol‑2‑one (MII), and hydroxylation to form 5‑hydroxydomperidone (MIII). All three pathways followed apparent Michaelis‑Menten kinetics [1]. The mean Km value for MI formation was 12.4 µM, compared with 11.9 µM for MII and 12.6 µM for MIII (n = 4 HLMs) [1]. The similar affinity indicates that the enzyme system recognises the N‑dealkylation route with comparable efficiency to aromatic hydroxylation, yet MI is the sole benzimidazolone‑propionic acid fragment directly released by CYP3A4‑mediated cleavage [1]. This unique metabolic origin distinguishes MI from all other domperidone metabolites and from synthetic benzimidazole‑propionic acid building blocks.
| Evidence Dimension | Affinity of CYP450-mediated metabolite formation (Km) |
|---|---|
| Target Compound Data | MI (CAS 75655‑44‑6): Km = 12.4 µM |
| Comparator Or Baseline | MII: Km = 11.9 µM; MIII: Km = 12.6 µM |
| Quantified Difference | MI Km within 0.5 µM of MII and 0.2 µM of MIII; all three metabolites formed with comparable affinity. |
| Conditions | Human liver microsomes (n = 4), domperidone as substrate, LC‑MS detection; Michaelis‑Menten kinetics confirmed. |
Why This Matters
The compound is the quantitatively defined N‑dealkylation product, enabling its use as an authentic metabolite standard for CYP3A4 phenotyping and drug‑drug interaction studies where the non‑oxo analogue would be irrelevant.
- [1] Ward, B. A., et al. (2004). Characterization of human cytochrome P450 enzymes catalyzing domperidone N‑dealkylation and hydroxylation in vitro. British Journal of Clinical Pharmacology, 58(3), 277–287. View Source
